N-Chlorodimethylamine

Beschreibung

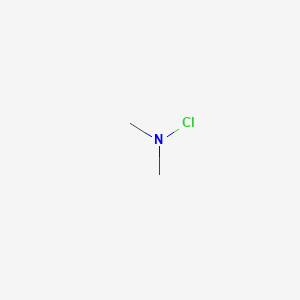

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-chloro-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClN/c1-4(2)3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGVJLLHDZWQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166437 | |

| Record name | Methanamine, N-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1585-74-6 | |

| Record name | Methanamine, N-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, N-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Chlorodimethylamine: A Technical Overview for Researchers

CAS Number: 1585-74-6

This document provides a comprehensive technical guide on N-Chlorodimethylamine, intended for researchers, scientists, and professionals in drug development. It covers the chemical and physical properties, synthesis protocols, reactivity, and safety considerations associated with this compound.

Core Properties of this compound

This compound, with the chemical formula C₂H₆ClN, is an N-chloroamine characterized by a chlorine atom attached to a nitrogen atom, which is also bonded to two methyl groups.[1] It is a volatile liquid known for its reactivity as a chlorinating and oxidizing agent.[1][2]

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some reported values, particularly for melting and boiling points, are estimates or may vary between sources.

| Property | Value | Source(s) |

| CAS Number | 1585-74-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₂H₆ClN | [1][2][3][4][5][6] |

| Molecular Weight | 79.53 g/mol | [1][2][3][4][7] |

| IUPAC Name | N-chloro-N-methylmethanamine | [1][3][7] |

| Boiling Point | ~31.1 °C (at atmospheric pressure) | [2] |

| 90.19 °C (rough estimate) | [6] | |

| Melting Point | 200-203 °C | [6] |

| Density | 0.991 g/cm³ | [2] |

| 0.9313 g/cm³ (rough estimate) | [6] | |

| InChI Key | MAGVJLLHDZWQFM-UHFFFAOYSA-N | [1][2][7] |

| Canonical SMILES | CN(C)Cl | [1] |

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the reactive N-Cl bond.[2] This compound functions as a chlorinating agent, capable of transferring a chlorine atom to various nucleophiles.[1][2] Its reactivity has been a subject of both experimental and theoretical studies, particularly focusing on its reaction kinetics and mechanisms in processes like nucleophilic substitution at the nitrogen atom.[2]

Key aspects of its reactivity include:

-

Chlorination Reactions : It can act as a chlorinating agent, transferring its chlorine to other nucleophilic molecules.[1]

-

Oxidation and Reduction : this compound can be oxidized by agents like potassium permanganate and hydrogen peroxide, potentially forming dimethylamine N-oxide. It can also undergo reduction.[2]

-

Photolability : The N-Cl bond is susceptible to cleavage under UV radiation, with a quantum yield of 0.624 mol·E⁻¹, indicating rapid degradation compared to its non-chlorinated counterparts. This photolytic cleavage can generate dimethylamine radicals.[2]

-

Acid-Catalyzed Reactions : The compound can undergo acid-catalyzed chlorine transfer reactions, highlighting the influence of pH on its reactivity.[1]

-

Reactions with Boranes : It reacts with tributylborane and dibutyl(dimethylamino)borane, indicating its ability to participate in radical pathways for synthesizing nitrogen-containing compounds.[1]

In an environmental context, the formation of this compound and other organic chloramines is a significant area of study in water treatment, as they can be formed as disinfection byproducts during the chlorination of water containing organic nitrogen compounds.[1][2]

Experimental Protocols: Synthesis of this compound

The primary methods for synthesizing this compound involve the direct chlorination of dimethylamine using various chlorinating agents. The choice of method often depends on the desired scale, purity, and safety considerations. Low temperatures are generally crucial to control the exothermic reaction and prevent the degradation of the product.[2]

Synthesis using N-Chlorosuccinimide (NCS)

This method is favored for its high selectivity and yield.[2] The reaction involves the nucleophilic attack of the nitrogen atom of dimethylamine on the electrophilic chlorine atom of NCS.[2]

Methodology:

-

A solution of dimethylamine in a suitable solvent, such as dichloromethane (DCM), is prepared in a reaction vessel.[2]

-

The solution is cooled to a low temperature, typically between -15°C and -5°C.[2]

-

N-Chlorosuccinimide (NCS) is added portion-wise to the cooled solution while maintaining the temperature below -5°C.[2]

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

The volatile components, including the this compound product, can be isolated by vacuum distillation.[2]

Synthesis using Sodium Hypochlorite (NaOCl)

A more cost-effective method involves the use of aqueous sodium hypochlorite (bleach).[2] This reaction is often performed in a biphasic system.[2]

Methodology:

-

A solution of dimethylamine is prepared in an organic solvent immiscible with water, such as dichloromethane.

-

This organic phase is mixed with an aqueous solution of sodium hypochlorite.

-

The reaction is typically carried out at low temperatures (below 5°C) to control the exothermic reaction (ΔHᵣ = −73.4 kJ·mol⁻¹) and inhibit the formation of byproducts.[2]

-

The pH of the aqueous phase can be a critical parameter to control.

-

After the reaction is complete, the organic layer containing the this compound product is separated from the aqueous layer.

-

The product can be further purified, for example, by distillation.

Safer Synthesis via Continuous Flow Systems

To mitigate the hazards associated with handling the volatile and reactive this compound, continuous biphasic flow systems have been developed. These systems allow for precise control over reaction parameters like temperature and mixing, leading to near-quantitative yields and minimizing risks by avoiding the isolation of unstable intermediates.[2]

Visualizing Synthesis Pathways

The following diagram illustrates the two primary laboratory-scale synthesis routes for this compound.

Caption: Synthesis routes for this compound.

Safety and Handling

This compound is a reactive and potentially hazardous compound. When heated to decomposition, it can emit toxic fumes of chlorine and nitrogen oxides.[8] It has also been noted to have explosive properties, particularly in its reactions with antimony chlorides, which can form heat- and shock-sensitive explosives.[8]

Standard laboratory safety precautions should be strictly followed when handling this compound. This includes:

-

Using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

-

Avoiding contact with skin and eyes, and inhalation of vapors.[10]

-

Storing the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]

-

In case of a spill, it should be carefully collected, and the affected area cleaned appropriately.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[9][10][11]

References

- 1. Buy this compound | 1585-74-6 [smolecule.com]

- 2. This compound | 1585-74-6 | Benchchem [benchchem.com]

- 3. veeprho.com [veeprho.com]

- 4. N-chloro-N,N-Dimethylamine - CAS - 1585-74-6 | Axios Research [axios-research.com]

- 5. anaxlab.com [anaxlab.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C2H6ClN | CID 123122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. chemical.kao.com [chemical.kao.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-Chlorodimethylamine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Chlorodimethylamine (N-CDMA), a reactive N-chloroamine of significant interest in organic synthesis and as a disinfection byproduct in water treatment. This document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name N-chloro-N-methylmethanamine, is an organic compound characterized by a chlorine atom covalently bonded to a nitrogen atom, which is in turn bonded to two methyl groups[1]. Its chemical formula is C₂H₆ClN[1][2][3][4][5].

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂H₆ClN | [1][2][4][5][6] |

| Molecular Weight | 79.53 g/mol | [1][2][4][5][6] |

| CAS Number | 1585-74-6 | [1][3][4][5][6] |

| Boiling Point | 31.1°C | [6] |

| Density | 0.991 g/cm³ | [6] |

| SMILES | CN(C)Cl | [1] |

| InChI Key | MAGVJLLHDZWQFM-UHFFFAOYSA-N | [1][6] |

Experimental Protocols for Synthesis

The synthesis of this compound is primarily achieved through the direct chlorination of dimethylamine using various chlorinating agents. The two most common laboratory-scale methods are detailed below.

This method is favored for its high selectivity and yield. It involves the reaction of dimethylamine with N-Chlorosuccinimide, where NCS serves as an electrophilic chlorine source[6].

Methodology:

-

A solution of dimethylamine in a suitable organic solvent, such as dichloromethane (DCM), is prepared in a reaction vessel equipped with a stirrer and a thermometer.

-

The solution is cooled to a temperature between -15°C and -5°C using an appropriate cooling bath (e.g., an ice-salt bath). Maintaining this low temperature is crucial to minimize side reactions and ensure the stability of the this compound product[6].

-

N-Chlorosuccinimide (NCS) is added portion-wise to the cooled dimethylamine solution while vigorously stirring. The temperature of the reaction mixture should be carefully monitored and maintained below -5°C throughout the addition of NCS[6].

-

After the complete addition of NCS, the reaction mixture is stirred for an additional period at the low temperature to ensure the reaction goes to completion.

-

The byproduct, succinimide, which is a solid, can be removed by filtration.

-

The resulting solution contains this compound. Further purification, if necessary, can be achieved through distillation under reduced pressure, given the volatile nature of the product.

An alternative, cost-effective method for the synthesis of this compound utilizes aqueous sodium hypochlorite (bleach) as the chlorinating agent. This reaction is typically performed in a biphasic system[6].

Methodology:

-

A solution of dimethylamine is prepared in an organic solvent that is immiscible with water, such as dichloromethane (DCM).

-

This organic solution is placed in a reaction vessel and cooled to a low temperature, typically around 0°C, using an ice bath.

-

An aqueous solution of sodium hypochlorite (NaOCl) is added dropwise to the vigorously stirred dimethylamine solution. The biphasic nature of the reaction requires efficient mixing to facilitate the reaction between the reactants at the interface of the two phases.

-

The temperature should be maintained at the low level throughout the addition of the NaOCl solution to control the reaction rate and prevent the decomposition of the product.

-

After the addition is complete, the mixture is stirred for an additional period.

-

The organic layer is then separated from the aqueous layer using a separatory funnel.

-

The organic layer, containing the this compound product, can be washed with water to remove any remaining water-soluble impurities.

-

The solvent can be removed under reduced pressure to isolate the this compound product.

Reaction Mechanism and Visualization

The synthesis of this compound using N-Chlorosuccinimide proceeds via a nucleophilic attack of the electron-rich nitrogen atom of dimethylamine on the electrophilic chlorine atom of NCS. This reaction results in the formation of this compound and a succinimide anion as a byproduct[6].

Caption: Synthesis of this compound from Dimethylamine and NCS.

References

- 1. Buy this compound | 1585-74-6 [smolecule.com]

- 2. This compound | C2H6ClN | CID 123122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. veeprho.com [veeprho.com]

- 5. CHLORODIMETHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 1585-74-6 | Benchchem [benchchem.com]

Synthesis of N-Chlorodimethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-chlorodimethylamine from dimethylamine, a reactive intermediate with applications in organic synthesis and as a chlorinating agent.[1] This document details established synthetic methodologies, experimental protocols, and critical safety considerations for handling this volatile and reactive compound.

Introduction

This compound (C₂H₆ClN), also known as dimethylchloramine, is a reactive N-chloroamine that serves as a valuable reagent in chemical synthesis.[1][2][3] Its utility lies primarily in its function as a chlorinating agent and its role in electrophilic amination reactions.[4] The synthesis of this compound is most commonly achieved through the direct chlorination of dimethylamine using various chlorinating agents. The choice of synthetic route is often dictated by the desired scale, purity, and cost-effectiveness. This guide focuses on two prevalent laboratory-scale methods: chlorination with N-Chlorosuccinimide (NCS) and with sodium hypochlorite (NaOCl).

Synthetic Pathways and Mechanisms

The primary route for synthesizing this compound involves the electrophilic chlorination of the nitrogen atom in dimethylamine. The two methods detailed below utilize different sources of electrophilic chlorine ("Cl+").

Chlorination using N-Chlorosuccinimide (NCS)

This method is favored for its high selectivity and yields.[4] N-Chlorosuccinimide acts as the source of the electrophilic chlorine atom. The reaction mechanism involves the nucleophilic attack of the electron-rich nitrogen of dimethylamine on the chlorine atom of NCS. This results in the formation of this compound and succinimide as a byproduct.[4] Low temperatures are crucial to suppress side reactions and ensure the stability of the product.[4]

Caption: Reaction scheme for the synthesis of this compound using NCS.

Chlorination using Sodium Hypochlorite (NaOCl)

A more cost-effective method for synthesizing this compound involves the use of aqueous sodium hypochlorite (bleach).[4] This reaction is typically performed in a biphasic system, where dimethylamine in an organic solvent is mixed with an aqueous solution of NaOCl.[4] The reaction proceeds via an electrophilic chlorine substitution, where the nitrogen atom of dimethylamine attacks the electrophilic chlorine of the hypochlorite.[1] Efficient mixing is critical for this multiphasic reaction.[5]

Caption: Reaction scheme for the synthesis of this compound using NaOCl.

Quantitative Data Summary

The reaction conditions significantly influence the yield and purity of this compound. The following tables summarize the key quantitative data for the two primary synthetic methods.

| Parameter | N-Chlorosuccinimide (NCS) Method | Sodium Hypochlorite (NaOCl) Method | Reference |

| Chlorinating Agent | N-Chlorosuccinimide | Sodium Hypochlorite | [4] |

| Solvent | Dichloromethane | Dichloromethane / Water (Biphasic) | [4] |

| Temperature | -15 to -5 °C | < 0 °C | [4] |

| Yield | 88% | 45% | [4] |

| Key Features | High selectivity, good for lab scale | Cost-effective | [4] |

| Property | Value | Reference |

| Molecular Formula | C₂H₆ClN | [2][3][6] |

| Molecular Weight | 79.53 g/mol | [2][4][6] |

| Boiling Point | ~31.1 °C | [4] |

| CAS Number | 1585-74-6 | [2][3][6] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

General Experimental Workflow

References

N-Chlorodimethylamine: A Technical Guide to its Application as a Chlorinating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-chlorodimethylamine ((CH₃)₂NCl) is a reactive N-chloroamine that serves as a versatile reagent in organic synthesis. Its utility as a chlorinating agent, particularly for the α-chlorination of carbonyl compounds, makes it a valuable tool in the synthesis of complex molecules and pharmaceutical intermediates. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a chlorinating agent, with a focus on its reactions with aldehydes, ketones, and related active methylene compounds.

Synthesis of this compound

This compound is typically prepared by the chlorination of dimethylamine using various chlorinating agents. The two most common laboratory-scale methods involve the use of N-chlorosuccinimide (NCS) and sodium hypochlorite (NaOCl).[1]

Data Presentation: Synthesis of this compound

| Method | Chlorinating Agent | Solvent | Temperature (°C) | Molar Ratio (Amine:Reagent) | Reported Yield (%) | Reference |

| 1 | N-Chlorosuccinimide (NCS) | Dichloromethane | -15 to -5 | 1:2 | 88 | [1] |

| 2 | Sodium Hypochlorite (NaOCl) | Dichloromethane/Water (biphasic) | < 5 | 1:2 | 45 (batch) | [1] |

Experimental Protocols: Synthesis of this compound

Method 1: Using N-Chlorosuccinimide (NCS) [1]

-

A solution of dimethylamine in dichloromethane is prepared and cooled to -15 °C in an inert atmosphere.

-

N-chlorosuccinimide is added portion-wise to the solution, ensuring the temperature is maintained below -5 °C.

-

The reaction mixture is stirred for several hours at low temperature.

-

Following the reaction period, the volatile components, including this compound, are isolated by vacuum distillation.

Method 2: Using Sodium Hypochlorite (NaOCl) [1]

-

A biphasic system is prepared with a solution of dimethylamine in an organic solvent (e.g., dichloromethane) and an aqueous solution of sodium hypochlorite.

-

The mixture is vigorously stirred at a temperature below 5 °C.

-

Precise control of pH is crucial in this method to optimize the yield and minimize side reactions.

-

After the reaction is complete, the organic layer containing this compound is separated, washed, and the product is isolated, typically by distillation.

Logical Relationship: Synthesis of this compound from Dimethylamine and NCS

Application of this compound in the α-Chlorination of Carbonyl Compounds

This compound is an effective reagent for the α-chlorination of enolizable aldehydes and ketones. The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine atom of the N-chloroamine.

Mechanism of α-Chlorination

The reaction is believed to be initiated by the addition of a chlorinium cation (Cl⁺), or a polarized equivalent, from this compound to the enolic double bond of the carbonyl compound. This is followed by the loss of a proton to yield the α-chloro carbonyl compound and dimethylamine. In the case of β-dicarbonyl compounds, the reaction can sometimes lead to C-C bond cleavage products.[2]

Experimental Workflow: α-Chlorination of a β-Diketone

Data Presentation: Reaction of N,N-Dimethylchloramine with β-Dicarbonyl Compounds[2]

| Substrate | Product(s) | Yield (%) |

| Acetylacetone | 2-Chloroacetylacetone | - |

| Benzoylacetone | N,N-Dimethylbenzamide, N,N-Dimethylacetamide, Dichloromethane | - |

| p-Methylbenzoylacetone | N,N-Dimethyl-p-toluamide, N,N-Dimethylacetamide, Dichloromethane | - |

| p-Bromobenzoylacetone | N,N-Dimethyl-p-bromobenzamide, N,N-Dimethylacetamide, Dichloromethane | - |

| Dimedone | 2-Chlorodimedone | - |

| α-Methylacetylacetone | α-Methyl-α-chloroacetylacetone | - |

Note: Yields were not explicitly quantified in the cited reference, but the formation of the listed products was confirmed.

Experimental Protocols: α-Chlorination of β-Dicarbonyl Compounds

General Procedure for the Reaction of N,N-Dimethylchloramine with β-Diketones [2]

-

The β-diketone is dissolved in a suitable solvent (e.g., ether, acetonitrile, or dioxane).

-

N,N-dimethylchloramine is added to the solution.

-

The reaction mixture is stirred, and in some cases, gentle heating may be required for the reaction to proceed to completion.

-

The progress of the reaction can be monitored by appropriate analytical techniques (e.g., TLC, GC).

-

Upon completion, the reaction mixture is worked up to isolate the chlorinated product and any other resulting compounds. This may involve extraction, washing, and purification by chromatography or distillation.

Significance in Drug Development

The introduction of a chlorine atom into a molecule can significantly impact its biological activity, metabolic stability, and pharmacokinetic properties. α-Chloro ketones and aldehydes are valuable synthetic intermediates that can be further elaborated to introduce other functional groups or to construct heterocyclic rings, which are common scaffolds in many pharmaceutical compounds. The use of this compound provides a direct method for the synthesis of these important building blocks.

Conclusion

This compound is a valuable reagent for the chlorination of organic compounds, particularly for the α-chlorination of aldehydes and ketones. Its synthesis from readily available starting materials and its reactivity profile make it a useful tool for organic chemists in academia and industry. The ability to selectively introduce a chlorine atom at the α-position of a carbonyl group provides a strategic advantage in the synthesis of complex molecules with potential applications in drug discovery and development. Further research into the substrate scope and optimization of reaction conditions will continue to expand the utility of this versatile reagent.

References

N-Chlorodimethylamine reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of N-Chlorodimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound ((CH₃)₂NCl), also known as dimethylchloramine, is a reactive chemical species belonging to the class of N-chloroamines. Its significance spans multiple domains of chemistry. In organic synthesis, it serves as a versatile reagent for chlorination and electrophilic amination, enabling the introduction of chlorine or a dimethylamino group into various molecules.[1] Beyond the synthesis lab, this compound is a critical intermediate in environmental chemistry, particularly in water treatment processes where chloramination is used for disinfection.[1][2] Its formation as a disinfection byproduct and its subsequent reactions, which can lead to the formation of potentially carcinogenic N-nitrosamines like N-nitrosodimethylamine (NDMA), are areas of intense research.[2][3]

This guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for research and development professionals.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the direct chlorination of dimethylamine using an electrophilic chlorine source. The choice of reagent and conditions is crucial for optimizing yield and minimizing side reactions.[1]

Two prevalent laboratory-scale methods are:

-

Reaction with N-Chlorosuccinimide (NCS): This is a highly selective method that utilizes NCS as a source of an electrophilic chlorine atom ("Cl⁺"). The reaction proceeds via a nucleophilic attack from the electron-rich nitrogen of dimethylamine on the chlorine atom of NCS. This displaces the succinimide anion, yielding this compound and succinimide as a byproduct.[1] To ensure product stability and suppress side reactions, the synthesis is typically conducted at low temperatures.[1]

-

Reaction with Sodium Hypochlorite (NaOCl): A more cost-effective and atom-efficient alternative involves aqueous sodium hypochlorite (bleach). This reaction is often performed in a biphasic system, where dimethylamine in an organic solvent (like dichloromethane) is mixed with an aqueous solution of NaOCl.[1]

References

- 1. This compound | 1585-74-6 | Benchchem [benchchem.com]

- 2. Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-Chlorodimethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Chlorodimethylamine ((CH₃)₂NCl), a reactive chemical intermediate of interest in organic synthesis and water treatment processes. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide combines experimentally determined mass spectrometry data with theoretically estimated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These estimations are based on data from analogous compounds and established spectroscopic principles, providing a valuable reference for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular ion peak [M]⁺ is observed, along with fragments corresponding to the loss of a chlorine atom and methyl groups.

| m/z | Relative Intensity (%) | Assignment |

| 79 | 35 | [(CH₃)₂N³⁵Cl]⁺ (Molecular Ion) |

| 81 | 12 | [(CH₃)₂N³⁷Cl]⁺ (Molecular Ion Isotope) |

| 44 | 100 | [(CH₃)₂N]⁺ |

| 42 | 40 | [CH₂N]⁺ |

| 28 | 25 | [CH₂N]⁺ |

Data sourced from NIST WebBook.

Table 2: Estimated ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show a single peak corresponding to the six equivalent protons of the two methyl groups. The presence of the electronegative chlorine atom attached to the nitrogen is expected to shift this peak downfield compared to dimethylamine.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.9 - 3.2 | Singlet | 6H | -CH₃ |

Note: This is an estimated value. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 3: Estimated ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display a single resonance for the two equivalent methyl carbons. The electron-withdrawing effect of the N-chloro group will likely shift this peak downfield relative to dimethylamine.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 40 - 45 | -CH₃ |

Note: This is an estimated value. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 4: Estimated IR Spectroscopy Data

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for C-H and C-N stretching, as well as a distinctive N-Cl stretching vibration.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 2950 - 2850 | Medium-Strong | C-H stretch (methyl) |

| ~ 1470 - 1440 | Medium | C-H bend (methyl) |

| ~ 1180 - 1020 | Medium-Strong | C-N stretch |

| ~ 700 - 600 | Medium-Strong | N-Cl stretch |

Note: These are estimated values based on typical ranges for similar functional groups.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tube (5 mm)

-

Pipettes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Due to the reactive nature of this compound, it should be handled in a well-ventilated fume hood.

-

Dissolve approximately 5-10 mg of freshly prepared or stored this compound in ~0.6 mL of a suitable deuterated solvent directly in a clean, dry NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with a suitable sampling accessory (e.g., ATR, gas cell, or salt plates for neat liquid)

-

Solvent for cleaning (if necessary, e.g., isopropanol, acetone)

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean and dry.

-

Apply a small drop of the neat this compound liquid directly onto the center of the ATR crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion setup

-

Volatile solvent (if using GC, e.g., dichloromethane)

-

Microsyringe

Procedure (GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent like dichloromethane.

-

-

Instrument Setup:

-

Set up the GC with an appropriate column and temperature program to separate the analyte from the solvent and any impurities.

-

Set the mass spectrometer to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 10-100).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC will separate the components, and the mass spectrometer will acquire mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

N-Chlorodimethylamine: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chlorodimethylamine ((CH₃)₂NCl), a prominent member of the N-halamine family of compounds, has a rich history intertwined with the development of disinfectants and synthetic organic chemistry. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of this compound. It details the evolution of its synthetic methodologies, from early chlorination techniques to modern continuous flow processes. Comprehensive quantitative data, including physicochemical and spectroscopic properties, are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for its laboratory-scale synthesis are provided, alongside diagrams of key reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior and historical significance.

Introduction and Historical Context

The study of N-chloroamines, or N-halamines, dates back to the early 20th century, with their initial exploration driven by the need for effective and stable disinfecting agents. The pioneering work on chloramine-T by Dakin and Cohen in 1916 for wound disinfection laid the foundation for the investigation of a wide range of organic N-halamines. While a singular "discovery" paper for this compound is not prominent in the historical literature, its synthesis is a logical extension of the early work on N-chloro-derivatives of amines. The first systematic study of the chemistry of N-bromamines and N-chloramines was comprehensively reviewed by Kovacic et al. in 1970, by which time the synthesis and basic properties of simple N-chloroalkylamines like this compound were well-established.

Historically, the interest in this compound and related compounds has been twofold. Firstly, their role as reactive intermediates and chlorinating agents in organic synthesis has been extensively explored. Secondly, their formation as disinfection byproducts in water treatment processes, particularly with the use of chloramine, has been a subject of significant environmental and toxicological research. This has led to extensive studies on their formation, stability, and reactivity in aqueous environments.

Physicochemical and Spectroscopic Properties

This compound is a volatile and reactive compound. Its key physicochemical and spectroscopic properties are summarized in the tables below, compiled from various sources.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₆ClN | --INVALID-LINK-- |

| Molecular Weight | 79.53 g/mol | --INVALID-LINK-- |

| Boiling Point | 43-44 °C (decomposes) | --INVALID-LINK-- |

| Density | 0.991 g/cm³ | --INVALID-LINK-- |

| CAS Number | 1585-74-6 | --INVALID-LINK-- |

Spectroscopic Data

| Technique | Data | Source |

| UV-Vis Spectroscopy (λmax) | 265 nm | --INVALID-LINK-- |

| Mass Spectrometry (m/z) | 79 (M+), 44, 42, 38, 29 | --INVALID-LINK-- |

| ¹H NMR (CDCl₃, predicted) | 2.95 ppm (s, 6H) | N/A |

| ¹³C NMR (CDCl₃, predicted) | 46.5 ppm | N/A |

Synthesis of this compound

The primary methods for the synthesis of this compound involve the direct chlorination of dimethylamine. The two most common laboratory-scale chlorinating agents are sodium hypochlorite and N-chlorosuccinimide (NCS).

Synthesis via Sodium Hypochlorite

This method is cost-effective but requires careful control of reaction conditions to minimize side reactions.

Reaction Scheme: (CH₃)₂NH + NaOCl → (CH₃)₂NCl + NaOH

Experimental Protocol:

-

A solution of dimethylamine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

The flask is cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium hypochlorite (1.0-1.1 equivalents) is added dropwise to the dimethylamine solution with vigorous stirring, while maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5 °C.

-

The organic layer is separated, washed with cold brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound. Due to its volatility and potential instability, it is often used directly in solution for subsequent reactions.

Synthesis via N-Chlorosuccinimide (NCS)

This method often provides higher selectivity and cleaner reaction profiles.

Reaction Scheme: (CH₃)₂NH + NCS → (CH₃)₂NCl + Succinimide

Experimental Protocol:

-

A solution of dimethylamine (1.0 equivalent) in dichloromethane is cooled to -15 °C in a dry ice/acetone bath.[1]

-

N-Chlorosuccinimide (1.0 equivalent) is added portion-wise to the cooled solution, ensuring the temperature does not rise above -5 °C.[1]

-

The reaction mixture is stirred at this low temperature for several hours.[1]

-

The succinimide byproduct is removed by filtration.

-

The volatile this compound can be isolated from the filtrate by vacuum distillation, though it is often used in situ.[1]

Reaction Mechanisms and Experimental Workflows

The synthesis of this compound proceeds via an electrophilic chlorination mechanism. The diagrams below illustrate the reaction pathways and a general experimental workflow.

Caption: Reaction mechanisms for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Applications and Significance

This compound serves as a valuable reagent in organic synthesis, primarily as a chlorinating agent and a precursor for electrophilic amination reactions.[1][2] Its reactivity has been harnessed in the synthesis of various nitrogen-containing compounds.[2]

In the field of environmental science, the formation of this compound during water disinfection with chloramines is a significant area of research.[1] It is considered a model compound for understanding the formation of potentially harmful disinfection byproducts, such as N-nitrosodimethylamine (NDMA).[3][4]

Furthermore, due to its biocidal properties, this compound and other N-halamines have been investigated for their potential as antimicrobial agents in various applications.[2]

Conclusion

This compound, a simple yet reactive N-halamine, holds a significant place in both synthetic organic chemistry and environmental science. While its specific discovery is not marked by a single event, its history is an integral part of the broader development of N-halamine chemistry. The synthetic routes to this compound are well-established, offering researchers accessible methods for its preparation. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in research and for mitigating its potential environmental impact. This guide provides a foundational resource for professionals in drug development and chemical research, summarizing the key technical aspects of this compound's discovery and history.

References

Theoretical Investigations of N-Chlorodimethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chlorodimethylamine ((CH₃)₂NCl), a reactive N-chloroamine, has garnered significant attention in theoretical and experimental chemistry. Its importance stems from its role as a key intermediate in various chemical transformations, including electrophilic amination and chlorination reactions. Furthermore, its formation as a disinfection byproduct in water treatment processes necessitates a thorough understanding of its chemical behavior. This technical guide provides an in-depth overview of the theoretical studies on this compound, focusing on its molecular structure, spectroscopic properties, and reactivity, supported by detailed experimental protocols.

Molecular Structure and Properties: A Computational Perspective

Theoretical studies, primarily employing ab initio and density functional theory (DFT) methods, have provided valuable insights into the molecular geometry and electronic structure of this compound. A key study by Gong and coworkers utilized the G2(+)M computational method, which involves geometry optimization at the MP2/6-31+G(d) level of theory, to elucidate its structural parameters.

Optimized Molecular Geometry

The calculated equilibrium geometry of this compound reveals a non-planar arrangement around the nitrogen atom. The key structural parameters obtained from MP2/6-31+G(d) calculations are summarized in Table 1.

Table 1: Calculated Molecular Geometry of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| N-Cl | 1.785 |

| N-C | 1.465 |

| C-H | 1.093 |

| Bond Angles (degrees) | |

| Cl-N-C | 107.5 |

| C-N-C | 113.4 |

| N-C-H | 110.1 |

| H-C-H | 108.8 |

Data sourced from calculations performed at the MP2/6-31+G(d) level of theory.

Vibrational Spectroscopy

Theoretical vibrational analysis provides a powerful tool for interpreting experimental infrared (IR) and Raman spectra. The harmonic vibrational frequencies of this compound, calculated at the MP2/6-31+G(d) level and scaled by a factor of 0.98 to account for anharmonicity, are presented in Table 2. These calculated frequencies can aid in the assignment of experimental spectra.

Table 2: Calculated Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν₁ | 2985 | Asymmetric C-H Stretch |

| ν₂ | 2950 | Symmetric C-H Stretch |

| ν₃ | 1470 | CH₃ Deformation |

| ν₄ | 1455 | CH₃ Deformation |

| ν₅ | 1250 | C-N Stretch |

| ν₆ | 1180 | CH₃ Rocking |

| ν₇ | 1050 | C-N Stretch |

| ν₈ | 730 | N-Cl Stretch |

| ν₉ | 450 | C-N-C Bend |

| ν₁₀ | 320 | Cl-N-C Bend |

Frequencies calculated at the MP2/6-31+G(d) level and scaled by 0.98.

Chemical Reactivity: Theoretical Insights into Reaction Mechanisms

Theoretical studies have been instrumental in elucidating the reaction mechanisms of this compound, particularly its reactions with nucleophiles. The molecule's reactivity is largely governed by the polar N-Cl bond, where the nitrogen atom is electron-deficient and susceptible to nucleophilic attack.

Nucleophilic Substitution (Sₙ2) Reactions

Computational studies have extensively investigated the bimolecular nucleophilic substitution (Sₙ2) reactions of this compound.[1] These reactions proceed via a backside attack of the nucleophile on the nitrogen atom, leading to the displacement of the chloride ion. The G2(+)M method has been employed to calculate the potential energy surfaces for these reactions, providing valuable information on reaction barriers and thermodynamics.[1]

The general mechanism for the Sₙ2 reaction at the nitrogen center of this compound can be visualized as a single concerted step.

Caption: Sₙ2 reaction pathway at the nitrogen center of this compound.

The reactivity is influenced by both the nature of the nucleophile and steric effects. Stronger nucleophiles generally lead to lower activation barriers. The computational results indicate that the gas-phase reaction energy profile for these anionic Sₙ2 reactions can be described by a double-well potential energy curve, characteristic of classic Sₙ2 reactions.[1]

Experimental Protocols

The following sections detail common laboratory procedures for the synthesis and characterization of this compound.

Synthesis of this compound

3.1.1. Method 1: Using N-Chlorosuccinimide (NCS)

This method is favored for its high selectivity and yield.[1]

-

Materials: Dimethylamine, N-Chlorosuccinimide (NCS), Dichloromethane (DCM, anhydrous), Inert gas (Argon or Nitrogen), Magnetic stirrer, Round-bottom flask, Dropping funnel, Low-temperature bath (e.g., acetone/dry ice).

-

Procedure:

-

Set up a dry, inert gas-purged round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Dissolve dimethylamine in anhydrous dichloromethane in the flask and cool the solution to -15 °C using a low-temperature bath.

-

Dissolve N-Chlorosuccinimide in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the NCS solution dropwise to the stirred dimethylamine solution, maintaining the temperature below -5 °C.

-

After the addition is complete, allow the reaction mixture to stir at -15 °C for an additional 2 hours.

-

The succinimide byproduct will precipitate out of the solution. Filter the reaction mixture under an inert atmosphere to remove the precipitate.

-

The filtrate contains the this compound solution in dichloromethane. Due to its volatility and potential instability, it is often used directly in subsequent reactions. If isolation is required, it can be carefully distilled under reduced pressure at low temperatures.

-

Caption: Experimental workflow for the synthesis of this compound using NCS.

3.1.2. Method 2: Using Sodium Hypochlorite (NaOCl)

This method offers a more cost-effective route, though yields may be lower.

-

Materials: Dimethylamine, Sodium hypochlorite solution (commercial bleach), Dichloromethane (DCM), Magnetic stirrer, Beaker, Separatory funnel.

-

Procedure:

-

In a beaker, prepare a solution of dimethylamine in dichloromethane.

-

Cool the sodium hypochlorite solution in an ice bath.

-

Slowly add the dimethylamine solution to the cold, stirred sodium hypochlorite solution.

-

Continue stirring the biphasic mixture vigorously for 1-2 hours, maintaining the temperature between 0-5 °C.

-

Transfer the mixture to a separatory funnel and separate the organic layer (DCM).

-

Wash the organic layer with cold water and then with a cold, dilute brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The resulting solution contains this compound and can be used for subsequent reactions.

-

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the six equivalent protons of the two methyl groups. The chemical shift will be influenced by the electron-withdrawing nature of the chloroamine group.

-

¹³C NMR: The carbon NMR spectrum should exhibit a single resonance corresponding to the two equivalent methyl carbons.

-

¹⁴N or ¹⁵N NMR: Nitrogen NMR can provide direct information about the electronic environment of the nitrogen atom.

Table 3: Expected NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~2.9 - 3.1 | Singlet |

| ¹³C | ~40 - 45 | Singlet |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and instrument used.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrational modes of the molecule. Key expected absorptions are listed in Table 4.

Table 4: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2900 - 3000 | C-H stretching |

| 1450 - 1480 | CH₃ deformation |

| 1000 - 1250 | C-N stretching |

| 650 - 750 | N-Cl stretching |

Conclusion

Theoretical studies, particularly those employing high-level ab initio and DFT methods, have provided a robust framework for understanding the structure, properties, and reactivity of this compound. These computational insights, when coupled with detailed experimental protocols, offer a comprehensive guide for researchers working with this important chemical entity. The data and methodologies presented herein are intended to facilitate further research into the diverse chemistry of this compound and its applications in synthesis and environmental science.

References

An In-depth Technical Guide to the Electrophilic Chlorination Mechanism of N-Chlorodimethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electrophilic chlorination of aromatic compounds using N-chlorodimethylamine, (CH₃)₂NCl. The document outlines the core mechanistic principles, discusses the generation of the active electrophilic species, presents reaction kinetics by analogy to related systems, and provides representative experimental protocols.

Executive Summary

This compound serves as a source of electrophilic chlorine for the substitution on electron-rich aromatic rings, such as phenols and anilines. The reaction typically proceeds via an acid-catalyzed electrophilic aromatic substitution (EAS) pathway. Under acidic conditions, the nitrogen atom of this compound is protonated, enhancing the electrophilicity of the chlorine atom. The aromatic substrate then acts as a nucleophile, attacking the chlorine to form a resonance-stabilized carbocation known as an arenium ion or σ-complex. Subsequent deprotonation by a weak base restores aromaticity, yielding the chlorinated product. While detailed kinetic studies specifically for this compound are sparse in publicly accessible literature, the mechanism is well-understood through analogy with other N-chloro compounds and general EAS principles.

The Core Mechanism: Electrophilic Aromatic Substitution

The chlorination of aromatic compounds by this compound is fundamentally an electrophilic aromatic substitution (EAS) reaction.[1][2] The generally accepted mechanism involves three key steps:

-

Generation of a Potent Electrophile: The N-Cl bond is polarized, but this compound itself is a relatively mild chlorinating agent. Its reactivity is significantly enhanced in the presence of an acid catalyst (H⁺). Protonation of the nitrogen atom withdraws electron density from the N-Cl bond, making the chlorine atom more electrophilic and susceptible to nucleophilic attack.[3]

-

Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the aromatic ring (the nucleophile) attacks the electrophilic chlorine atom.[4] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex.[5][6] This is typically the slow, rate-determining step of the reaction.[4]

-

Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the new chlorine atom.[6] This reforms the aromatic π-system and yields the final chlorinated aromatic product.

The overall transformation involves the substitution of a hydrogen atom on the aromatic ring with a chlorine atom.[1]

Figure 1: General workflow for acid-catalyzed electrophilic aromatic chlorination.

Mechanistic Pathways with Specific Substrates

The reaction of this compound with activated aromatic systems like phenols and anilines follows the general EAS mechanism, with regioselectivity governed by the directing effects of the substituents.

Chlorination of Phenols

Phenols are highly activated substrates for electrophilic aromatic substitution. The hydroxyl group is a strong ortho, para-director. The reaction is often rapid, and care must be taken to avoid over-chlorination.

Figure 2: Reaction pathway for the chlorination of phenol.

Chlorination of Anilines

Anilines are also highly activated substrates. However, the basicity of the amino group presents a complication. In strongly acidic solutions, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[5] To achieve ortho, para selectivity, the reaction must be carried out under conditions where a significant portion of the aniline remains unprotonated, or by using a protecting group on the nitrogen. Direct chlorination of unprotected anilines is possible but can lead to complex product mixtures and potential oxidation.

Quantitative Data and Reaction Kinetics

Quantitative kinetic data for the electrophilic chlorination of aromatics specifically with this compound is not extensively documented in readily available literature. However, data from analogous systems provide valuable insights into the expected reaction behavior.

Kinetic studies on the chlorination of phenols with N-chloronicotinamide in an acidic medium show that the reaction is first order with respect to the N-chloro compound and the acid concentration, and fractional order with respect to the phenol substrate.[7] Similarly, studies involving other N-chloroamines like Chloramine-T with anilines have also been reported, showing complex dependencies that suggest the formation of an intermediate complex.[8]

Table 1: Representative Kinetic Data for Related N-Chloro Compound Reactions

| Chlorinating Agent | Substrate | Observed Kinetics | Rate Constants | Reference |

| N-Chloronicotinamide | Phenol | First order in [oxidant] and [H⁺], fractional order in [substrate]. | Not specified | [7] |

| Chloramine-T | Aniline | First order in [CAT], fractional order in [amine]. Suggests complex formation. | Not specified | [8] |

| Hypochlorous Acid | Tyrosine | Pseudo-first-order decay. Rate is pH-dependent. | kobs varies with pH and chlorine ratio. | [9][10] |

Note: This table presents data from related systems to provide context, not direct data for this compound.

Product distribution is highly dependent on the substrate, solvent, and acidity. For example, the chlorination of toluene with N-chloroamines in trifluoroacetic acid can be controlled to favor either ortho or para isomers by tuning these conditions.[3]

Table 2: Product Ratios in Aromatic Chlorination with N-Chlorodialkylamines

| Substrate | N-Chloroamine | Conditions | ortho/para Ratio | Reference |

| Phenol | N-chloro-bis(2-chloroethyl)amine | Over silica | 15.8 | [3] |

| o-Cresol | N-chloro-bis(2-chloroethyl)amine | Over silica | 8.2 | [3] |

| Toluene | N-chlorodialkylamines | Trifluoroacetic Acid | Variable with acidity | [3] |

Experimental Protocols

The following section provides a generalized, representative protocol for the electrophilic chlorination of an activated aromatic compound using this compound, synthesized in situ for convenience and safety.

In Situ Generation of this compound

This compound can be prepared by the direct chlorination of dimethylamine using reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite.[11] The use of NCS at low temperatures is often preferred for its high selectivity.[11]

Protocol: Synthesis of this compound Solution (Representative)

-

Dissolve dimethylamine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane) in a three-necked flask equipped with a thermometer and a dropping funnel.

-

Cool the solution to between -15°C and -5°C using an appropriate cooling bath.[11]

-

Slowly add a solution of N-chlorosuccinimide (1.0 eq) in the same solvent via the dropping funnel, ensuring the internal temperature does not rise above -5°C.

-

Stir the reaction mixture at this temperature for 1-2 hours after the addition is complete.

-

The resulting solution containing this compound can be used directly in the subsequent chlorination step. The succinimide byproduct may be filtered off if necessary.

Figure 3: A representative experimental workflow for aromatic chlorination.

Protocol: Chlorination of an Activated Arene (Representative)

This protocol is based on conditions described for aromatic chlorination with N-chloroamines in acidic solution.[3]

-

Reaction Setup: In a separate flask, dissolve the aromatic substrate (e.g., anisole, 1.0 eq) in a suitable solvent such as trifluoroacetic acid or dichloromethane.

-

Cooling: Cool the substrate solution to 0°C in an ice bath.

-

Addition: Slowly add the freshly prepared this compound solution (1.0-1.1 eq) to the cooled substrate solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly add a quenching solution (e.g., saturated aqueous sodium sulfite) to destroy any unreacted this compound.

-

Workup: Transfer the mixture to a separatory funnel. If necessary, add water and a suitable organic solvent (e.g., ethyl acetate) to dilute the mixture and separate the phases.

-

Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to yield the chlorinated aromatic compound.

Conclusion

This compound is a competent reagent for the electrophilic chlorination of activated aromatic compounds. The reaction proceeds through a classical acid-catalyzed electrophilic aromatic substitution mechanism involving a key resonance-stabilized arenium ion intermediate. While specific, tabulated kinetic and yield data for this reagent are not widely published, its behavior can be reliably inferred from established EAS principles and by analogy to more extensively studied N-chloro compounds. The reaction outcomes, particularly regioselectivity, are highly sensitive to the substrate and reaction conditions, offering opportunities for synthetic control. This guide provides the fundamental mechanistic and practical framework for professionals to effectively utilize this class of reagents in research and development.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 1585-74-6 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of N-Chlorodimethylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the laboratory-scale synthesis of N-Chlorodimethylamine (C₂H₆ClN), a reactive N-chloroamine utilized as a chlorinating agent and as an intermediate in organic synthesis.[1] The primary synthetic routes involve the direct chlorination of dimethylamine using either N-Chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl).[2] This guide covers two common batch synthesis methods, presenting quantitative data, step-by-step experimental procedures, and safety considerations.

Chemical and Physical Properties

This compound is a volatile liquid with the following properties:

| Property | Value | Reference |

| IUPAC Name | N-chloro-N-methylmethanamine | [1][3][4] |

| Synonyms | Dimethylchloramine, (CH₃)₂NCl | [3][4] |

| CAS Number | 1585-74-6 | [1][3] |

| Molecular Formula | C₂H₆ClN | [1][3][5] |

| Molecular Weight | 79.53 g/mol | [1][2][3][5] |

| Boiling Point | ~31.1°C | [2] |

Overview of Synthetic Methods

The laboratory synthesis of this compound is primarily achieved through the electrophilic chlorination of dimethylamine.[2] The choice of chlorinating agent and reaction conditions significantly impacts the yield, purity, and safety of the procedure.[2] The two most prevalent methods for lab-scale synthesis employ N-Chlorosuccinimide (NCS) and sodium hypochlorite (NaOCl).[2]

-

N-Chlorosuccinimide (NCS) Method: This is often the preferred method for high selectivity and yield.[2] The reaction involves the nucleophilic attack of dimethylamine's nitrogen atom on the electrophilic chlorine of NCS.[2]

-

Sodium Hypochlorite (NaOCl) Method: This is a more cost-effective and atom-efficient approach.[2] The reaction is typically performed in a biphasic system, which allows for straightforward separation of the organic product from the aqueous phase.[2][6]

Continuous flow synthesis has also been explored as a safer and more efficient alternative, particularly for larger scales, by offering precise control over reaction parameters and improved heat transfer.[2][7]

Comparison of Synthetic Methods

The following table summarizes the key parameters and outcomes for the common batch synthesis methods.

| Method | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Key Features |

| Batch | N-Chlorosuccinimide (NCS) | Dichloromethane | -15 to -5 | 88 - 99% | High selectivity and yield, good for lab scale.[2][5] |

| Batch | Sodium Hypochlorite (NaOCl) | Dichloromethane or Toluene | < 0 to 5 | ~45% (DCM), up to 100% (Toluene, flow) | Cost-effective, biphasic system simplifies workup.[2][6] |

Experimental Workflow Diagram

The general workflow for the synthesis of this compound can be visualized as follows.

Caption: Workflow for this compound synthesis.

Detailed Experimental Protocols

Safety Precautions:

-

This compound is a reactive and potentially hazardous compound. All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

The synthesis reactions are exothermic, particularly the NaOCl method (ΔHᵣ = −73.4 kJ·mol⁻¹).[2][6] Strict temperature control is essential to prevent runaway reactions.

Protocol 1: Synthesis using N-Chlorosuccinimide (NCS)

This method is favored for its high selectivity and yield.[2] The reaction proceeds via a direct electrophilic chlorine transfer from NCS to the nitrogen atom of dimethylamine.[2]

Materials:

-

Dimethylamine (solution in a suitable solvent or anhydrous)

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (DCM), anhydrous

-

Ice-salt bath or cryocooler

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel or powder funnel

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with a solution of dimethylamine in dichloromethane.

-

Cool the flask to -15°C using an ice-salt bath or cryocooler.[2]

-

While maintaining the temperature between -15°C and -5°C, add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution.[2] The addition should be controlled to prevent a significant rise in temperature.

-

After the addition is complete, allow the reaction mixture to stir at this low temperature for an additional 1-2 hours.

-

Monitor the reaction progress using a suitable analytical method (e.g., TLC, GC).

-

Upon completion, the byproduct, succinimide, will precipitate out of the solution. Filter the reaction mixture to remove the succinimide precipitate.

-

The resulting filtrate contains the this compound solution in DCM. Due to its volatility, it is often used directly in subsequent reactions. If isolation is required, careful distillation under reduced pressure is necessary.

Protocol 2: Synthesis using Sodium Hypochlorite (NaOCl)

This protocol utilizes common bleach as a cost-effective chlorinating agent in a biphasic system.[2]

Materials:

-

Dimethylamine hydrochloride

-

Sodium hydroxide (for generating free dimethylamine, if starting from the salt)

-

Sodium hypochlorite (NaOCl) solution (aqueous bleach)

-

Toluene or Dichloromethane (DCM)

-

Ice bath

-

Separatory funnel

-

Reaction flask with efficient stirring (mechanical stirrer recommended)

Procedure:

-

Prepare a solution of dimethylamine in an organic solvent (e.g., toluene) in a reaction flask. If starting with dimethylamine hydrochloride, neutralize it with a base like NaOH and extract the free amine into the organic solvent.

-

Cool the reaction flask to below 5°C using an ice bath.[1] Efficient temperature control is critical.[1]

-

While stirring vigorously to ensure efficient mixing of the two phases, slowly add the aqueous sodium hypochlorite solution via a dropping funnel.[6]

-

Maintain the temperature below 5°C throughout the addition.

-

After the addition is complete, continue to stir the biphasic mixture for 30-60 minutes at low temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer from the aqueous layer. The organic layer contains the this compound product.

-

Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The resulting solution can be used directly or the product can be isolated by careful distillation.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the molecule.

-

UV-Visible Spectroscopy: This technique is valuable for studying the degradation kinetics of the compound.[2]

-

Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS): Recommended for detecting trace impurities.[2]

References

- 1. Buy this compound | 1585-74-6 [smolecule.com]

- 2. This compound | 1585-74-6 | Benchchem [benchchem.com]

- 3. This compound | C2H6ClN | CID 123122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. CHLORODIMETHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 6. d-nb.info [d-nb.info]

- 7. CHEM21 Case Study: Formation of N-chloramines in Flow – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

Application Notes and Protocols for the Chlorination of Heterocyclic Compounds Using N-Chlorodimethylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-chlorodimethylamine as a reagent for the chlorination of heterocyclic compounds. This document includes information on the synthesis of the reagent, its chemical properties, and generalized protocols for its application in organic synthesis.

Introduction

This compound ((CH₃)₂NCl) is a reactive N-chloroamine that serves as an effective electrophilic chlorinating agent.[1] Its utility in organic synthesis stems from the polarized N-Cl bond, which allows for the transfer of a chlorine cation (Cl⁺) to nucleophilic substrates.[1] This reagent is particularly useful for the chlorination of electron-rich aromatic and heterocyclic compounds. Due to its reactivity and potential instability, this compound is often prepared in situ or used immediately after synthesis.[2]

Synthesis of this compound

This compound can be synthesized through the reaction of dimethylamine with an electrophilic chlorine source. A common and high-yielding laboratory method involves the use of N-chlorosuccinimide (NCS).[1]

Synthesis of this compound using N-Chlorosuccinimide

This protocol describes the synthesis of this compound from dimethylamine and N-chlorosuccinimide.

Materials:

-

Dimethylamine solution (e.g., 2 M in THF or as aqueous solution)

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-salt bath or cryostat

-

Standard glassware for extraction and filtration

Protocol:

-

Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of dimethylamine in an appropriate solvent to the flask.

-

Cool the flask to -15 °C using an ice-salt bath or a cryostat.[1]

-

Dissolve N-chlorosuccinimide in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the NCS solution dropwise to the stirred dimethylamine solution, maintaining the internal temperature below -5 °C.[1] The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 30-60 minutes.

-

Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the starting material.

-

Upon completion, filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with cold water and brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Decant or filter the solution to remove the drying agent.

-

The resulting solution of this compound in dichloromethane is typically used directly in subsequent reactions without isolation of the pure substance due to its potential instability. The concentration can be determined by titration if required.

Safety Precautions: this compound is a reactive and potentially hazardous compound. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Due to its instability, it is recommended to prepare and use this compound in solution without isolation.

Chlorination of Heterocyclic Compounds

This compound is an effective reagent for the electrophilic chlorination of various heterocyclic systems. The reactivity of the heterocycle is a key factor, with electron-rich five-membered rings (e.g., pyrroles, furans, thiophenes) being more susceptible to electrophilic attack than electron-deficient six-membered rings (e.g., pyridines).[3]

General Mechanism of Electrophilic Chlorination

The chlorination of a heterocyclic compound (Het-H) with this compound proceeds via an electrophilic aromatic substitution mechanism. The polarized N-Cl bond acts as the source of the electrophile, "Cl⁺".

Caption: Electrophilic chlorination mechanism.

General Protocol for Chlorination of an Electron-Rich Heterocycle

This protocol provides a general procedure for the chlorination of an electron-rich heterocycle. The optimal reaction conditions (temperature, solvent, and reaction time) may vary depending on the specific substrate.

Materials:

-

Heterocyclic substrate

-

Solution of this compound in dichloromethane (prepared as described above)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)

-

Inert gas (nitrogen or argon)

-

Standard work-up reagents (water, brine, sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Equipment for purification (e.g., column chromatography, recrystallization)

Protocol:

-

Dissolve the heterocyclic substrate in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to a suitable temperature (typically between -78 °C and room temperature, depending on the reactivity of the substrate).

-

Slowly add the solution of this compound to the stirred solution of the heterocycle.

-

Monitor the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Once the reaction is complete, quench the reaction by adding a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired chlorinated heterocycle.

Data Presentation

Detailed and systematic data on the chlorination of a wide range of heterocyclic compounds using this compound is not extensively available in the peer-reviewed literature. The following table provides a summary of representative transformations. Researchers should perform optimization studies for new substrates.

| Heterocycle Class | Substrate Example | Product Example | Reaction Conditions | Yield (%) | Reference |

| Synthesis | Dimethylamine | This compound | NCS, CH₂Cl₂, -15 to -5 °C | High | [1] |

Note: Specific yield data for a broad range of heterocyclic chlorinations with this compound is limited in the cited literature. The table reflects the synthesis of the reagent itself. The chlorination of heterocycles is a known application, but quantitative data is sparse.

Workflow and Logical Relationships

The overall process for utilizing this compound for heterocyclic chlorination involves its synthesis followed by the chlorination reaction.

Caption: Workflow for heterocyclic chlorination.

Conclusion